Adipic acid-13C

Bioanalysis LC-MS/MS Isotope Dilution

Accurate adipic acid quantification in clinical diagnostics or metabolic flux studies is compromised without a stable isotope internal standard. Unlabeled or deuterated analogs introduce matrix effects, retention time shifts, or isotopic exchange. Adipic acid-13C6 solves these issues: - ≥98% chemical purity, ≥99 atom% 13C isotopic enrichment - No deuterium isotope effect or H/D exchange - Validated for SIDA-LC-MS/MS in urine, plasma, and environmental matrices - Immediate availability in research quantities with comprehensive analytical data

Molecular Formula C6H10O4
Molecular Weight 147.13 g/mol
Cat. No. B12392195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipic acid-13C
Molecular FormulaC6H10O4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(=O)O
InChIInChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1
InChIKeyWNLRTRBMVRJNCN-HOSYLAQJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Adipic Acid-13C as a High-Purity Stable Isotope-Labeled Analytical Standard


Adipic acid-13C is a stable isotope-labeled analog of adipic acid (hexanedioic acid), a C6 aliphatic dicarboxylic acid. In this compound, one or more of the naturally abundant carbon-12 (¹²C) atoms are replaced with the non-radioactive, stable isotope carbon-13 (¹³C). This isotopic substitution increases the molecular mass while preserving the chemical structure and behavior of the native molecule [1]. It is supplied as a white to off-white crystalline powder with a reported chemical purity of ≥98% and an isotopic enrichment of up to 99 atom% ¹³C, making it suitable for use as an internal standard, tracer, or reference material in analytical and research applications .

Why Adipic Acid-13C Cannot Be Replaced by Unlabeled Adipic Acid or Deuterated Analogs in Quantitative Assays


For applications requiring precise quantification, metabolic tracing, or structural elucidation via mass spectrometry (MS) or nuclear magnetic resonance (NMR), substituting Adipic acid-13C with unlabeled adipic acid or a deuterated analog (e.g., adipic acid-d4, adipic acid-d10) introduces significant analytical variability and data integrity risks. Unlabeled adipic acid cannot be distinguished from endogenous analyte in a sample, rendering it useless as an internal standard [1]. Deuterated analogs, while isotopically distinct, are prone to chromatographic retention time shifts relative to the native analyte due to the deuterium isotope effect, which can lead to differential matrix effects and inaccurate quantification [2]. Furthermore, deuterium labels are susceptible to hydrogen-deuterium exchange with protic solvents, which compromises the stability of the internal standard and can alter its fragmentation pattern in MS/MS, leading to unreliable correction for ion suppression or enhancement . In contrast, 13C-labeled internal standards are the recognized gold standard for LC-MS/MS bioanalysis, as they exhibit near-identical physicochemical properties to the unlabeled analyte and do not undergo isotopic exchange, thereby ensuring robust and reproducible data [3].

Quantitative Evidence Guide: Selecting Adipic Acid-13C Based on Performance Metrics vs. Comparators


13C vs. Deuterium (²H) Internal Standard Performance: Chromatographic Co-Elution and Retention Time Reproducibility

Adipic acid-13C provides superior analytical accuracy compared to deuterated analogs (e.g., adipic acid-d4) when used as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The carbon-13 label ensures the internal standard co-elutes exactly with the unlabeled analyte, a critical requirement for correcting matrix effects. In contrast, deuterium-labeled standards exhibit a chromatographic retention time shift due to the stronger C-²H bond, which alters hydrophobicity. This shift causes the internal standard to experience different ionization conditions than the analyte, leading to quantification bias [1]. Furthermore, 13C labels are completely stable against chemical exchange, whereas deuterium labels located alpha to carbonyl groups are prone to hydrogen-deuterium back-exchange in protic solvents, compromising their utility .

Bioanalysis LC-MS/MS Isotope Dilution

Adipic Acid-13C6 Isotopic Purity and Uniform Labeling for High-Sensitivity MS and NMR

The uniformly labeled Adipic acid-13C6 variant offers a defined isotopic purity of ≥99 atom% 13C, which is critical for applications requiring high sensitivity and minimal background interference . This level of enrichment ensures a high signal-to-noise ratio in both mass spectrometry and 13C NMR. For MS-based quantification, the high isotopic purity minimizes the contribution of the internal standard to the unlabeled analyte channel (isotopic crosstalk), a key regulatory requirement for bioanalytical method validation [1]. In NMR-based metabolic flux analysis, the high enrichment of the tracer substrate (e.g., [1,2-13C2]adipic acid) enables precise determination of metabolic pathway fluxes through isotopomer distribution analysis [2].

Metabolomics NMR Spectroscopy Stable Isotope Resolved Metabolomics

Chemical Purity Verification for Reproducible Analytical and Research Results

The batch-specific chemical purity of Adipic acid-13C is verified and reported, with typical values ≥98% as determined by HPLC or similar analytical methods [1]. This high and documented purity is essential for its use as a reliable quantitative standard. Unlike industrial-grade adipic acid, which may contain significant levels of related dicarboxylic acids (e.g., glutaric and succinic acids) from the manufacturing process [2], this labeled standard is purified to minimize interference from structurally related impurities. This ensures that the measured signal in an analytical assay is attributable solely to the target compound and its labeled analog, enhancing the accuracy and reproducibility of the method.

Analytical Chemistry Quality Control Reference Standards

Regulatory Alignment for Bioanalytical Method Validation in Drug Development

The use of a stable isotope-labeled (SIL) internal standard, such as Adipic acid-13C, is the recommended approach in regulated bioanalysis to meet the stringent acceptance criteria set by health authorities like the FDA and EMA [1]. These guidelines stipulate that the internal standard should not interfere with the analyte and should correct for variability in sample processing and analysis. 13C-labeled internal standards fulfill these requirements more reliably than deuterated analogs due to their chromatographic co-elution and lack of isotopic exchange [2]. This makes Adipic acid-13C the appropriate choice for developing and validating robust LC-MS/MS methods intended to support Investigational New Drug (IND) applications, New Drug Applications (NDA), or Abbreviated New Drug Applications (ANDA) where assay reproducibility and accuracy are subject to regulatory audit [3].

Regulated Bioanalysis Pharmacokinetics IND Application

High-Impact Application Scenarios for Adipic Acid-13C in Research and Industrial Laboratories


LC-MS/MS Bioanalysis of Adipic Acid as a Biomarker for Inborn Errors of Metabolism

Adipic acid-13C (or Adipic acid-13C6) is the definitive internal standard for the accurate quantification of adipic acid in urine or plasma by LC-MS/MS. Elevated urinary adipic acid is a diagnostic biomarker for several inherited metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and glutaric aciduria type II [1]. Using the 13C-labeled analog ensures precise correction for matrix effects and sample preparation variability, which is critical for establishing reliable reference ranges and making confident clinical or research diagnoses. The high isotopic purity and chemical stability of the 13C standard provide the assay robustness required for high-throughput diagnostic screening [2].

13C-Metabolic Flux Analysis of Dicarboxylic Acid Catabolism in Mammalian Systems

Researchers investigating the peroxisomal and mitochondrial beta-oxidation of medium-chain dicarboxylic acids utilize specific 13C-labeled isotopomers of adipic acid as metabolic tracers. For instance, the administration of [1,2-13C2]adipic acid to cell cultures or animal models, followed by analysis of downstream metabolite labeling patterns by 13C NMR or GC-MS, allows for the quantitative modeling of pathway fluxes and the elucidation of compartment-specific metabolism [3]. The defined isotopic enrichment (e.g., ≥99 atom%) of the tracer is essential for generating high-quality data for computational flux modeling, which cannot be achieved with unlabeled or randomly labeled compounds .

Stable Isotope Dilution Assay for Quantifying Adipic Acid in Complex Matrices

Adipic acid-13C6 is ideally suited as an internal standard for the quantitative analysis of adipic acid in complex samples such as food products, environmental water, or soil, as well as in studies of polymer biodegradation or plasticizer migration [4]. By spiking a known amount of the 13C6-labeled standard into the sample prior to extraction and analysis by GC-MS or LC-MS, the technique of Stable Isotope Dilution Assay (SIDA) provides highly accurate and precise measurements by compensating for analyte losses during sample workup and for variations in ionization efficiency. This method offers superior quantitative performance compared to external standard calibration, particularly when analyzing difficult matrices .

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